iodetos orgânicos

Organoiiodides are a class of chemical compounds characterized by the presence of an iodine atom bonded to one or more carbon atoms, typically through a C-I bond. These compounds play significant roles in organic synthesis due to their unique reactivity and stability. Organoiiodides can function as both nucleophiles and electrophiles under different reaction conditions, making them versatile tools for various chemical transformations.

One notable application of organoiiodides is their use as iodine-containing equivalents in halogenation reactions, where they replace other halogens such as bromine or chlorine in organic molecules. Organoiiodides are also employed as leaving groups in deiodination reactions and can act as protecting groups to control the reactivity of functional groups during complex synthetic pathways.

Due to their ability to facilitate efficient and selective reactions, organoiiodides have gained popularity in pharmaceuticals, agrochemicals, and materials science. Their broad use underscores the importance of these compounds in modern chemical research and industrial processes.

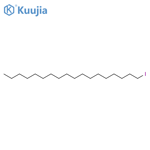

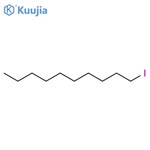

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

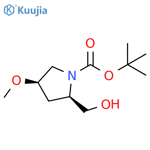

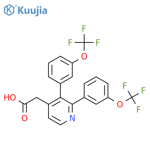

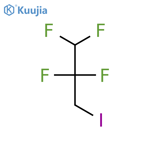

|

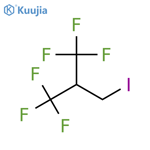

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | 883449-40-9 | C4H3F6I |

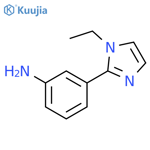

|

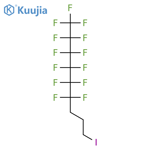

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodo-nonane | 89889-20-3 | C9H6F13I |

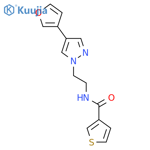

|

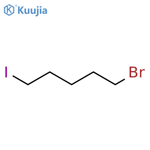

1-Bromo-5-iodopentane | 88962-86-1 | C5H10BrI |

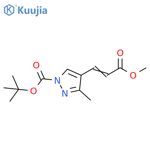

|

3-IODO-1,1,2,2-TETRAFLUOROPROPANE | 679-87-8 | C3H3F4I |

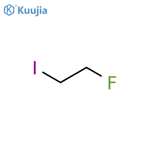

|

1-Fluoro-2-iodoethane | 762-51-6 | C2H4FI |

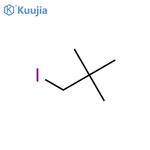

|

Neopentyl iodide | 15501-33-4 | C5H11I |

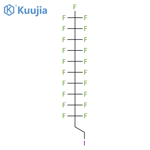

|

1-Iodo-1H,1H,2H,2H-perfluorododecane | 2043-54-1 | C12H4F21I |

|

1-Chloro-2-iodoethane | 624-70-4 | C2H4ClI |

|

1-Iodooctadecane | 629-93-6 | C18H37I |

|

1-Iododecane | 2050-77-3 | C10H21I |

Literatura Relacionada

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Fornecedores recomendados

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados